molecular formula C23H17ClN2O B11668476 N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B11668476
M. Wt: 372.8 g/mol
InChI Key: MDNIAXIFTCBVHM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a 2-chlorophenyl group, a 6-methyl group, a 2-phenyl group, and a carboxamide group at the 4-position. The unique arrangement of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the substituents. The process may involve:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst to form the quinoline core.

    Substitution Reactions: Introduction of the 2-chlorophenyl and 2-phenyl groups can be achieved through nucleophilic aromatic substitution reactions.

    Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial effects of quinoline-4-carboxamide derivatives, including N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide. Research indicates that these compounds exhibit moderate potency against Plasmodium falciparum, the causative agent of malaria. For instance, a derivative from this series demonstrated an EC50 value of 120 nM, with subsequent optimization leading to compounds with low nanomolar in vitro potency and excellent oral efficacy in P. berghei mouse models .

Key Findings:

  • Mechanism of Action : The primary mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite .
  • Pharmacokinetics : Compounds derived from this series showed favorable pharmacokinetic profiles, with one candidate progressing to preclinical development due to its efficacy and selectivity .

Anticancer Properties

This compound has also been investigated for its potential as an anticancer agent. Quinoline derivatives are known to inhibit histone deacetylases (HDACs), which play a significant role in cancer progression. Studies have shown that modifications in the quinoline structure can enhance their anticancer activity by targeting various cancer cell lines.

Case Studies:

  • Inhibition of HDACs : A study identified that derivatives with a similar structure exhibited potent HDAC inhibition, leading to reduced proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .
  • Molecular Docking Studies : Molecular docking simulations have demonstrated that these compounds effectively bind to key targets involved in cancer cell signaling pathways, suggesting a mechanism for their anticancer effects .

Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. Research indicates that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Research Insights:

  • Activity Against Bacteria : Studies have reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with structural modifications enhancing efficacy .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or receptors that are crucial for bacterial survival and replication.

Summary Table of Applications

ApplicationActivity TypeKey Findings
AntiplasmodialModerate potencyInhibits PfEF2; effective in P. berghei model
AnticancerHDAC inhibitionReduces proliferation in breast and colon cancer cells
AntibacterialEffective against bacteriaSignificant activity against S. aureus and E. coli

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    N-(2-chlorophenyl)nicotinamide: Shares the 2-chlorophenyl group but has a different core structure.

    2-chloro-N-(2-chlorophenyl)nicotinamide: Another derivative with similar substituents but different overall structure.

    N-(2-bromophenyl)-2-chloronicotinamide: Similar in having a halogenated phenyl group but with bromine instead of chlorine.

Uniqueness: N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is unique due to its quinoline core and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has gained attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C24H20ClN2OC_{24}H_{20}ClN_2O. The compound features a quinoline core with various substituents that influence its biological properties.

Anticancer Activity

Research indicates that compounds within the quinoline class, including this compound, exhibit significant anticancer properties. The mechanism of action often involves inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

Case Studies

  • In Vitro Studies : A series of 2-phenylquinoline-4-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including HeLa and A549. Among these, certain derivatives showed potent cytotoxic activity with IC50 values indicating strong efficacy against specific cancer types .
  • Mechanism of Action : One study highlighted the development of an HDAC3 selective inhibitor derived from quinoline structures, demonstrating potent anticancer activity through targeted inhibition of cancer cell growth pathways .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Quinoline derivatives are known to exhibit activity against a range of bacterial strains.

Research Findings

  • Antibacterial Efficacy : A study evaluated various quinoline derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly enhanced antibacterial potency. For instance, compounds with higher lipophilicity displayed superior activity against Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) : The SAR studies demonstrated that specific substituents on the quinoline core could enhance both antibacterial and anticancer activities. For example, variations such as the introduction of chlorine or methyl groups were found to optimize the biological profile of these compounds .

Comparative Analysis of Quinoline Derivatives

To better understand the biological activity of this compound, a comparison with related compounds is useful.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Phenylquinoline-4-carboxylic acidContains a carboxylic acid instead of an amideAnticancer activityLacks halogen substitution
N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)-2-amino-5-chloro-3-methylbenzamideContains acetyl groupAntibacterial propertiesDifferent substitution pattern
N-(3-dimethylaminopropyl)-2-(2-(3-(4-methylpiperazin-1-yl)propanamido)phenyl)quinoline-4-carboxamideIncludes piperazine moietyEnhanced bioactivity against specific targetsComplex substituent increases solubility

Properties

Molecular Formula

C23H17ClN2O

Molecular Weight

372.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H17ClN2O/c1-15-11-12-20-17(13-15)18(14-22(25-20)16-7-3-2-4-8-16)23(27)26-21-10-6-5-9-19(21)24/h2-14H,1H3,(H,26,27)

InChI Key

MDNIAXIFTCBVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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